molecular formula C12H18N2 B169611 (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine CAS No. 180305-85-5

(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine

Cat. No.: B169611
CAS No.: 180305-85-5
M. Wt: 190.28 g/mol
InChI Key: NIIHRUKAVZEIRO-LBPRGKRZSA-N
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Description

(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine: is a chiral amine compound that features a phenyl group attached to a pyrrolidine ring via an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. For example, the reduction of (1R)-1-Phenyl-2-pyrrolidin-1-ylpropan-1-one with a chiral borane complex can yield the desired amine with high enantiomeric purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often employ heterogeneous catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve efficient and selective reduction of the precursor compounds .

Chemical Reactions Analysis

Types of Reactions: (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or imines using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as converting ketones back to amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products Formed:

    Oxidation: Corresponding ketones or imines

    Reduction: Primary or secondary amines

    Substitution: Various substituted amines or amides

Mechanism of Action

The mechanism of action of (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. In neuropharmacology, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: The unique combination of the phenyl group, pyrrolidine ring, and chiral amine functionality in (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine distinguishes it from other compounds. Its specific stereochemistry and functional groups contribute to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIHRUKAVZEIRO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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